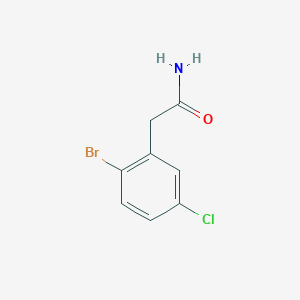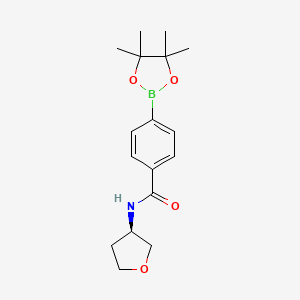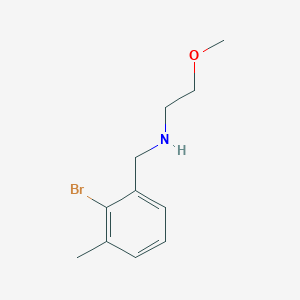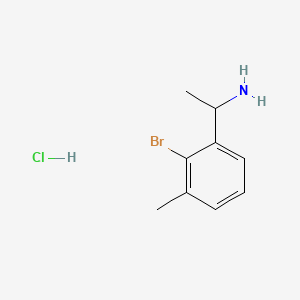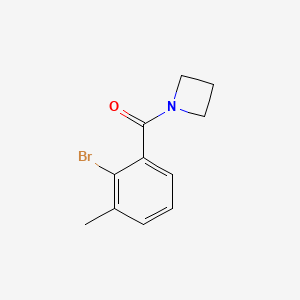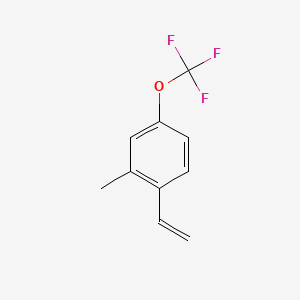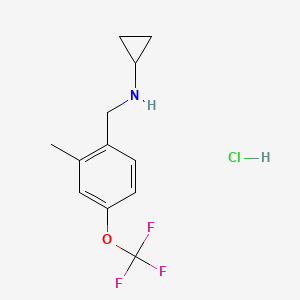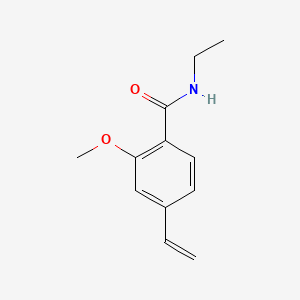![molecular formula C12H18BrNO4Si B8199715 2-[(2-Bromo-5-nitro-phenoxy)methoxy]ethyl-trimethyl-silane](/img/structure/B8199715.png)
2-[(2-Bromo-5-nitro-phenoxy)methoxy]ethyl-trimethyl-silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Bromo-5-nitro-phenoxy)methoxy]ethyl-trimethyl-silane is an organosilicon compound that features a brominated nitrophenyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Bromo-5-nitro-phenoxy)methoxy]ethyl-trimethyl-silane typically involves multiple steps:
Bromination: The starting material, 2-nitrophenol, undergoes bromination to introduce a bromine atom at the 5-position, yielding 2-bromo-5-nitrophenol.
Etherification: The brominated nitrophenol is then reacted with 2-(chloromethoxy)ethyl-trimethyl-silane under basic conditions to form the desired ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Bromo-5-nitro-phenoxy)methoxy]ethyl-trimethyl-silane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group.
Oxidation: The phenoxy moiety can undergo oxidation reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.
Reduction: The major product is 2-[(2-amino-5-nitro-phenoxy)methoxy]ethyl-trimethyl-silane.
Oxidation: Products include various oxidized phenoxy derivatives.
Scientific Research Applications
2-[(2-Bromo-5-nitro-phenoxy)methoxy]ethyl-trimethyl-silane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(2-Bromo-5-nitro-phenoxy)methoxy]ethyl-trimethyl-silane involves its reactivity due to the presence of the bromine and nitro groups. These functional groups can participate in various chemical reactions, making the compound a versatile intermediate. The molecular targets and pathways depend on the specific application and the chemical environment.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Bromo-4-nitro-phenoxy)methoxy]ethyl-trimethyl-silane
- 2-[(2-Chloro-5-nitro-phenoxy)methoxy]ethyl-trimethyl-silane
- 2-[(2-Bromo-5-nitro-phenoxy)methoxy]ethyl-dimethyl-silane
Uniqueness
2-[(2-Bromo-5-nitro-phenoxy)methoxy]ethyl-trimethyl-silane is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. The presence of the trimethyl-silane group also enhances its stability and solubility in organic solvents, making it a valuable compound in various synthetic applications.
Properties
IUPAC Name |
2-[(2-bromo-5-nitrophenoxy)methoxy]ethyl-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO4Si/c1-19(2,3)7-6-17-9-18-12-8-10(14(15)16)4-5-11(12)13/h4-5,8H,6-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBITWIOZIZVXBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCOC1=C(C=CC(=C1)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO4Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
